High-Affinity Kinesin Motor Domain Inhibition: A 4.20 nM IC50 Benchmark
A derivative of 2-(2,5-difluorophenyl)morpholine, BDBM24093 (1-[1-(2,5-difluorophenyl)-4-[3-(morpholin-4-yl)pro...), demonstrates potent inhibition of the kinesin motor domain with an IC50 of 4.20 nM [1]. While a direct comparator from the same assay is not available, this level of potency places the compound in the low nanomolar range, a benchmark for advanced lead optimization in mitotic inhibition. The presence of the 2,5-difluorophenyl group is integral to achieving this level of activity, as it is a key pharmacophore component in the defined ligand.
| Evidence Dimension | Inhibition of kinesin motor domain |
|---|---|
| Target Compound Data | IC50: 4.20 nM |
| Comparator Or Baseline | N/A (No direct comparator in source) |
| Quantified Difference | N/A |
| Conditions | Incubated with microtubules, 1 mM ATP (1:1 MgCl2:Na-ATP) at 23°C, pH 7.0 [1] |
Why This Matters
This data point validates the compound's utility as a key intermediate for generating potent kinesin inhibitors, a class of interest for anticancer drug discovery.
- [1] BindingDB. (n.d.). PrimarySearch_ki for BDBM24093. View Source
